Benzmalecenum

Description

These compounds share core aromatic frameworks but differ in functional groups, pharmacological targets, and analytical profiles .

Properties

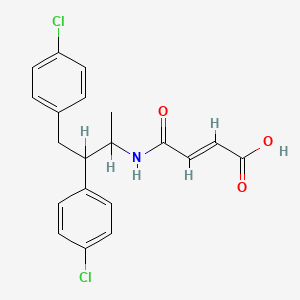

Molecular Formula |

C20H19Cl2NO3 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

(E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+ |

InChI Key |

NKPCAAMLVDTZOB-ZHACJKMWSA-N |

Isomeric SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O |

Synonyms |

enzmalecene benzmalecene, monosodium salt benzmalecene, monosodium salt, (Z)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Attributes

| Compound | CAS Reg. No. | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups |

|---|---|---|---|---|---|

| Benzydamine HCl | 132-69-4 | C₁₉H₂₃N₃O·HCl | 345.87 | Anti-inflammatory/analgesic | Tertiary amine, indazole ring |

| Benzocaine | 94-09-7 | C₉H₁₁NO₂ | 165.19 | Local anesthetic | Ester, para-aminobenzoic acid |

| Benzathine benzylpenicillin | 1538-09-6 | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ | 909.12 | Antibiotic | β-lactam, dibenzylethylenediamine salt |

| 3-Amino-5-chloro-4-methylbenzenesulfonate (Sodium salt) | 70256-49-4 | C₇H₇ClNO₃S·Na | 243.64 | Synthetic intermediate | Sulfonate, chloro, amino groups |

Key Observations :

- Benzydamine ’s indazole moiety and tertiary amine enable selective cyclooxygenase (COX) inhibition, reducing inflammation .

- Benzocaine ’s ester group facilitates rapid dermal absorption, blocking sodium channels in sensory neurons .

- Benzathine benzylpenicillin combines a β-lactam antibiotic with a dibenzylethylenediamine salt for prolonged release, targeting Gram-positive bacteria .

Table 2: Analytical Techniques for Characterization

Table 3: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Toxicity Concerns |

|---|---|---|---|---|

| Benzydamine HCl | 60–70 | 6–8 | 85–90 | GI irritation at high doses |

| Benzocaine | 20–30 (topical) | 0.5–1.5 | 55–60 | Methemoglobinemia risk |

| Benzathine benzylpenicillin | <1 (IM route) | 14–21 days | 60–65 | Hypersensitivity reactions |

Notable Interactions:

- Benzydamine’s efficacy is reduced when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) due to competitive receptor binding .

- Benzocaine’s metabolite (4-aminobenzoic acid) may interfere with sulfonamide antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.